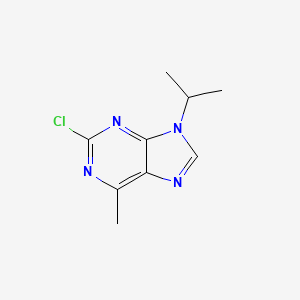![molecular formula C11H11ClN2O3 B6167529 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1306078-42-1](/img/no-structure.png)
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CCPABA) is an organic compound that has been widely studied for its potential use in a variety of scientific applications. It is a derivative of benzoic acid and has a cyclopropylcarbamoyl group attached to the 2-chloro-4-aminophenol moiety. CCPABA is an important intermediate in the synthesis of a variety of heterocyclic compounds, such as pyrroles, indoles, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学的研究の応用
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has been used in the synthesis of polymers and polysaccharides.
作用機序
The mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is not well understood. It is believed that the cyclopropylcarbamate group attached to the 2-chloro-4-aminophenol moiety increases the reactivity of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. This increased reactivity allows 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid to be used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid are not well understood. However, it is believed that 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid may have an effect on the metabolism of certain compounds, such as carbohydrates and amino acids. In addition, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid may have an effect on the production of certain enzymes and hormones.
実験室実験の利点と制限
The main advantage of using 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in laboratory experiments is its high reactivity. This allows 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid to be used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines. However, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is highly toxic and should be handled with care. In addition, 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is not very stable and can decompose when exposed to heat or light.
将来の方向性
The potential applications of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid are vast and continue to be explored. Possible future directions for research include the development of new synthetic methods for the synthesis of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, the development of new pharmaceuticals and agrochemicals based on 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid, and the investigation of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid’s biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid and its potential uses in the synthesis of polymers and polysaccharides.
合成法
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be synthesized in a two-step process. In the first step, an aqueous solution of 4-aminophenol is treated with chloroform and aqueous sodium hydroxide. This reaction produces 2-chloro-4-aminophenol. In the second step, 2-chloro-4-aminophenol is reacted with cyclopropylcarbamate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group and subsequent carbamoylation of the amino group with cyclopropyl isocyanate.", "Starting Materials": [ "2-chloro-4-nitrobenzoic acid", "cyclopropylamine", "sodium dithionite", "cyclopropyl isocyanate", "triethylamine", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-nitrobenzoic acid (1.0 equiv) and cyclopropylamine (1.2 equiv) in dimethylformamide (DMF) and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium dithionite (2.0 equiv) to the reaction mixture and stir for 2 hours to reduce the nitro group to an amino group.", "Step 3: Add cyclopropyl isocyanate (1.2 equiv) to the reaction mixture and stir for 24 hours to carbamoylate the amino group.", "Step 4: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] } | |
CAS番号 |
1306078-42-1 |
製品名 |
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid |
分子式 |
C11H11ClN2O3 |
分子量 |
254.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



